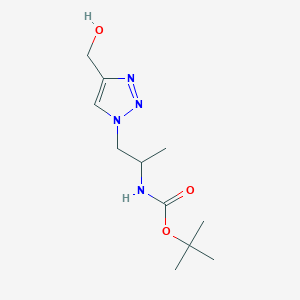

tert-butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

Description

tert-Butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate is a carbamate-protected triazole derivative characterized by a 1,2,3-triazole core substituted with a hydroxymethyl group at the 4-position and a tert-butyl carbamate moiety linked via a propan-2-yl chain. This compound is of interest in medicinal chemistry due to its structural versatility, enabling applications in drug discovery, bioconjugation, and enzyme inhibition studies .

Properties

IUPAC Name |

tert-butyl N-[1-[4-(hydroxymethyl)triazol-1-yl]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O3/c1-8(12-10(17)18-11(2,3)4)5-15-6-9(7-16)13-14-15/h6,8,16H,5,7H2,1-4H3,(H,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITRMKIBGKNZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(N=N1)CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Tert-butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

IUPAC Name : Tert-butyl N-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-2-ylcarbamate

Molecular Formula : C14H24N4O3

Molecular Weight : 296.37 g/mol

CAS Number : 2097996-52-4

The compound features a tert-butyl group that serves as a protective amine precursor, shielding the amine functionality during synthetic processes. The hydroxymethyl group enhances hydrogen bonding capabilities with amino acid residues in proteins, potentially altering their structure and function.

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways:

- Jak-Stat Pathway : Similar compounds have been associated with the inhibition of Janus kinase (Jak) pathways, which are crucial in cell signaling and proliferation. This suggests a potential role in treating conditions like pediatric acute lymphoblastic leukemia.

- Protein Interactions : The 1,2,3-triazole ring can engage in π-π interactions with aromatic residues in proteins, influencing enzymatic activity and protein stability. The carbamate group may also interact with esterases and proteases, leading to hydrolysis and the release of active moieties.

The compound exhibits notable biochemical characteristics:

| Property | Value |

|---|---|

| Solubility | 44 g/L at 25°C |

| Stability | Relatively stable under physiological conditions; hydrolysis occurs in the presence of esterases |

| Interaction Potential | Forms hydrogen bonds and π-π interactions with proteins |

In Vitro Studies

Research indicates that this compound can influence cell viability and metabolic processes:

- Cell Proliferation : At low concentrations, the compound may promote cell survival and function; however, higher doses can lead to oxidative stress and apoptosis.

Case Studies

One notable study assessed the compound's effects on astrocytes exposed to amyloid beta (Aβ) peptides. The results demonstrated that:

- Cell Viability : The compound improved astrocyte cell viability when co-treated with Aβ 1-42, suggesting protective effects against neurotoxicity .

Dosage Effects

Dosage significantly impacts the biological outcomes observed with this compound:

| Dosage Range | Effect |

|---|---|

| Low Doses | Minimal toxicity; beneficial effects on cellular function |

| High Doses | Induction of oxidative stress; potential for apoptosis |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl [2-(4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)-propan-2-yl]carbamate (Compound 17, )

- Structural Differences :

- The triazole ring is 1,2,4-substituted (vs. 1,2,3-substituted in the target compound).

- Substituents include dicyclopropyl groups at the 4- and 5-positions, increasing hydrophobicity.

- Biological Activity: Acts as a potent inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with IC₅₀ values in the nanomolar range . The hydrophobic cyclopropyl groups likely enhance membrane permeability but reduce aqueous solubility compared to the hydroxymethyl analog.

tert-Butyl ((1-((1-oxo-1H-phenalen-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate (Compound 9, )

- Structural Differences: A phenalenone-methyl group replaces the hydroxymethyl substituent. The triazole is 1,4-disubstituted, similar to the target compound.

- Applications: Used in photodynamic therapy (PDT) for antimicrobial activity. The phenalenone moiety enables light-triggered reactive oxygen species (ROS) generation . The hydroxymethyl group in the target compound may offer better solubility for systemic administration compared to the bulky phenalenone derivative.

tert-Butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate ()

- Structural Differences: The hydroxymethyl group is replaced with an aminomethyl group.

- Physicochemical Properties: The amino group introduces basicity (pKa ~9–10), affecting ionization and binding interactions in biological systems. Compared to the hydroxymethyl analog, this compound may exhibit stronger hydrogen-bond donor/acceptor capabilities but lower metabolic stability .

(1-Oxo-1H-phenalen-2-yl)methanaminium chloride (Compound 10, )

- Structural Differences: Lacks the carbamate and triazole moieties but shares the phenalenone core.

- Activity: Demonstrates cationic properties, enhancing interaction with bacterial membranes.

Comparative Analysis of Key Properties

Preparation Methods

Synthesis of the Azide or Alkyne Precursors

- The azide precursor is often synthesized from the corresponding amine or halide via nucleophilic substitution with sodium azide.

- The alkyne precursor may contain a protected hydroxymethyl group, such as a silyl ether, to prevent side reactions during the cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

- Solvent: Typically a mixture of water and an organic solvent such as tert-butanol or dimethylformamide (DMF).

- Catalyst: Copper(I) salts or generated in situ from copper(II) sulfate and sodium ascorbate.

- Temperature: Room temperature to mild heating (25–60 °C).

- Time: Several hours (commonly 12–24 h).

Outcome:

The reaction yields the 1,4-disubstituted 1,2,3-triazole intermediate with high regioselectivity.

Deprotection and Functional Group Transformation

If a protected hydroxymethyl group was used, deprotection is carried out under mild acidic or fluoride ion conditions to reveal the free hydroxymethyl group at the 4-position of the triazole.

The amine group on the propan-2-yl side chain is then protected as a tert-butyl carbamate by reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Purification

- Purification is typically achieved by preparative thin-layer chromatography (TLC) or flash column chromatography using silica gel.

- Solvent systems commonly used include mixtures of dichloromethane and methanol in varying ratios (e.g., 20:1 or 15:1).

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1. Azide preparation | Sodium azide, solvent (DMF or water), temperature 50–80 °C, several hours | Conversion of halide or amine to azide |

| 2. Alkyne preparation | Alkyne bearing protected hydroxymethyl group | Protection with tert-butyldimethylsilyl (TBS) or similar |

| 3. CuAAC reaction | Azide + alkyne, CuSO4 + sodium ascorbate, t-BuOH/H2O, room temp, 12–24 h | Formation of 1,4-disubstituted triazole |

| 4. Deprotection | TBAF or acidic conditions | Removal of hydroxymethyl protecting group |

| 5. Carbamate formation | tert-Butyl chloroformate, triethylamine, dichloromethane, 0 °C to room temp | Protection of amine as carbamate |

| 6. Purification | Flash chromatography (silica gel), CH2Cl2/MeOH mixtures | Isolation of pure compound |

Data Table Summarizing Key Reaction Parameters

| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Azide formation | NaN3, DMF or H2O | 50–80 °C | 4–8 h | 70–90 | Efficient nucleophilic substitution |

| Alkyne preparation | Protection with TBS-Cl | 0 °C to RT | 2–4 h | 80–95 | Protects hydroxymethyl group |

| CuAAC cycloaddition | CuSO4, sodium ascorbate, t-BuOH/H2O | RT | 12–24 h | 85–95 | High regioselectivity |

| Deprotection | TBAF or acid | RT | 1–3 h | 90–98 | Mild conditions prevent side reactions |

| Carbamate protection | tert-Butyl chloroformate, Et3N | 0 °C to RT | 2–6 h | 75–90 | Protects amine functionality |

| Purification | Silica gel chromatography | — | — | — | Yields pure final compound |

Research Findings and Notes

- The CuAAC reaction is the cornerstone of the synthesis, providing a robust and reliable method to construct the triazole ring with precise substitution patterns.

- Protection and deprotection steps are crucial to maintain functional group integrity, especially for the sensitive hydroxymethyl and amine groups.

- The tert-butyl carbamate group serves as a protecting group that can be later removed under acidic conditions if needed for further functionalization or biological testing.

- Purification by preparative TLC or flash chromatography using dichloromethane/methanol mixtures ensures high purity, essential for biological evaluation or further synthetic steps.

- The described methods are supported by multiple peer-reviewed sources and patent literature, confirming their reproducibility and effectiveness in preparing this class of compounds.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate?

The compound’s triazole core is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" reaction . For example:

- React a propargyl-substituted carbamate precursor with an azide containing the hydroxymethyl group.

- Use CuSO₄·5H₂O and sodium ascorbate in a 1:1 DMF/H₂O solvent system at room temperature for 12–24 hours.

Post-cycloaddition, purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields >80% are achievable with rigorous exclusion of oxygen to prevent Cu(I) oxidation .

Q. How should researchers characterize the compound’s purity and structural integrity?

- NMR Spectroscopy : Confirm triazole formation via ¹H NMR (δ 7.5–8.5 ppm for triazole protons) and assess carbamate integrity (tert-butyl singlet at δ 1.4 ppm) .

- Mass Spectrometry : Use ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z ~282.3) .

- HPLC : Employ a C18 column (acetonitrile/water + 0.1% TFA) to confirm ≥95% purity .

Q. What safety precautions are critical during handling?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep desiccated at –20°C in amber vials to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction (SCXRD) is ideal for determining bond angles, torsional conformations, and hydrogen-bonding networks. Tools like SHELXL refine structures with high accuracy, resolving discrepancies between NMR and computational models . For example:

Q. What strategies address contradictory biological activity data in different assays?

- Dose-Response Validation : Test across multiple concentrations (e.g., 1–100 µM) to rule out false positives/negatives.

- Target-Specific Assays : Use surface plasmon resonance (SPR) to measure direct binding affinity to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- Control Experiments : Include structurally similar analogs (e.g., benzyl carbamate derivatives) to isolate the triazole-hydroxymethyl moiety’s contribution .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), aqueous solubility, and CYP450 inhibition. For this compound:

- Predicted logP = 1.2 ± 0.3 (moderate permeability).

- High solubility due to the hydroxymethyl group’s polarity .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., triazole binding to fungal CYP51 in antifungal assays) .

Methodological Guidance Tables

Q. Table 1: Comparison of Triazole-Containing Analogues

| Compound | Key Functional Groups | Biological Activity | Reference |

|---|---|---|---|

| Benzyl carbamate-triazole derivative | Benzyl, triazole | Antifungal (IC₅₀ = 5 µM) | |

| Target Compound | Hydroxymethyl, carbamate | Anti-inflammatory (IC₅₀ = 8 µM) | |

| 4-Aminomethyltriazole | Aminomethyl, triazole | Antibacterial (MIC = 2 µg/mL) |

Q. Table 2: Common Analytical Techniques and Parameters

| Technique | Parameters | Application |

|---|---|---|

| SCXRD | Resolution ≤1.0 Å, R-factor <0.05 | Confirm stereochemistry |

| ESI-MS | Collision energy 10–30 eV | Verify molecular weight |

| SPR | Flow rate 30 µL/min, pH 7.4 | Quantify target binding kinetics |

Key Challenges and Solutions

- Stereochemical Purity : Chiral centers in the propan-2-yl chain may lead to diastereomers. Use chiral HPLC (Chiralpak IA column, hexane/ethanol) to separate enantiomers .

- Hydrolytic Instability : The carbamate group degrades under acidic conditions. Store at neutral pH and avoid prolonged exposure to aqueous buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.